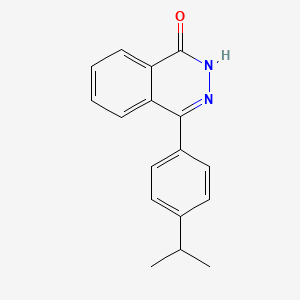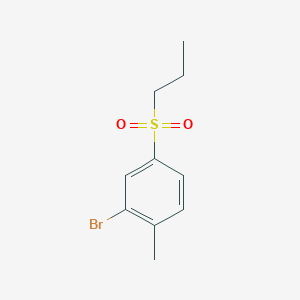![molecular formula C14H16N2O2S B8733641 N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)
N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide
Descripción general
Descripción
N-(4-(2-aminoetil)fenil)bencenosulfonamida es un compuesto orgánico que pertenece a la clase de las bencenosulfonamidas. Estos compuestos contienen un grupo sulfonamida que está unido a un anillo de benceno por un enlace S. La fórmula molecular de N-(4-(2-aminoetil)fenil)bencenosulfonamida es C8H12N2O2S . Este compuesto es conocido por sus aplicaciones en diversos campos, como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-(2-aminoetil)fenil)bencenosulfonamida generalmente implica la reacción de 4-(2-aminoetil)bencenosulfonamida con reactivos apropiados en condiciones controladas. Un método común involucra el uso de cloruros de sulfonilo y aminas en presencia de una base como la trietilamina. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica mediante recristalización .
Métodos de producción industrial
En entornos industriales, la producción de N-(4-(2-aminoetil)fenil)bencenosulfonamida puede implicar reacciones a gran escala utilizando equipos automatizados. El proceso incluye la mezcla de reactivos en reactores grandes, seguida de pasos de purificación como la destilación y la cristalización para obtener el producto final en alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-(2-aminoetil)fenil)bencenosulfonamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se llevan a cabo en disolventes anhidros bajo atmósfera inerte.
Principales productos formados
Oxidación: Formación de ácidos sulfónicos o sulfoxidos.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de bencenosulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
N-(4-(2-aminoetil)fenil)bencenosulfonamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como intermedio en la preparación de moléculas más complejas.
Biología: Se utiliza en el estudio de interacciones bioquímicas y como sonda en diversos ensayos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su papel como inhibidor de ciertas enzimas.
Industria: Se utiliza en la producción de colorantes, productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(4-(2-aminoetil)fenil)bencenosulfonamida implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir la actividad de las enzimas anhidrasa carbónica uniéndose al sitio activo, evitando así que la enzima catalice la conversión de dióxido de carbono en bicarbonato. Esta inhibición puede provocar diversos efectos fisiológicos, dependiendo de la enzima y la vía específica involucradas .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2-aminoetil)bencenosulfonamida
- N-(4-(2-aminoetil)fenil)-4-(3-hexilureido)bencenosulfonamida
- N-(4-(2-aminoetil)fenil)acetamida
Singularidad
N-(4-(2-aminoetil)fenil)bencenosulfonamida es única debido a su estructura específica, que le permite interactuar con una variedad de dianas moleculares. Su grupo sulfonamida proporciona propiedades químicas distintivas, lo que la hace adecuada para su uso en diversas aplicaciones, desde la síntesis orgánica hasta la química medicinal .
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
N-[4-(2-aminoethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14/h1-9,16H,10-11,15H2 |
Clave InChI |
PRODIAPRPOSQSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
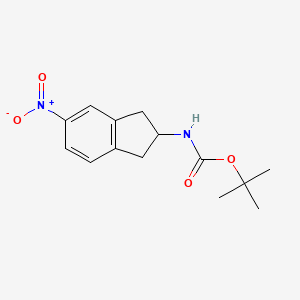

![5-[5-(4-Aminobutyl)pyridin-2-YL]-N-methylpentanamide](/img/structure/B8733581.png)

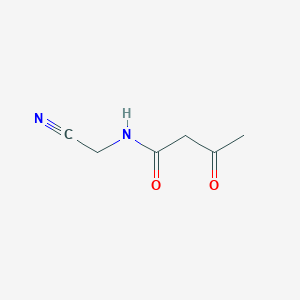


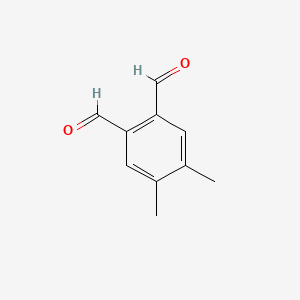

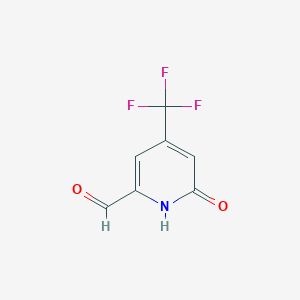
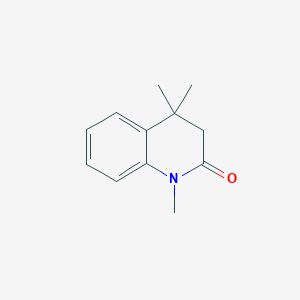
![5-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8733652.png)
